molecular formula C13H13FN2 B050842 (4-Fluorobenzyl)pyridin-3-ylmethyl-amine CAS No. 113248-64-9

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine

Cat. No. B050842
M. Wt: 216.25 g/mol
InChI Key: FALPYPALLCTAIS-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure analysis, chemical reactions, and properties. Its relevance spans multiple scientific fields, primarily due to its structural features and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of (4-Fluorobenzyl)pyridin-3-ylmethyl-amine and related compounds involves several chemical strategies, including reductive amination, amide hydrolysis, and N-alkylation. These methods have been applied to produce compounds with potential receptor binding activities, indicating their utility in exploring biological interactions (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to (4-Fluorobenzyl)pyridin-3-ylmethyl-amine has been elucidated using techniques such as X-ray crystallography. These studies reveal detailed insights into the compound's configuration and the spatial arrangement of its atoms, providing a basis for understanding its chemical behavior and reactivity (H. Yin et al., 2004).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including the aminomethylation of ortho-pyridyl C-H bonds, catalyzed by group 3 metal triamido complexes. This reaction is significant for the modification of the compound's structure and the introduction of new functional groups, expanding its utility in chemical synthesis (Haruki Nagae et al., 2015).

Scientific Research Applications

  • Summary of the Application: The compound is used in the design and synthesis of fluorescent probes that can detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD). These probes can selectively bind to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
  • Methods of Application or Experimental Procedures: The probes are designed based on the underexplored bimane scaffold. They feature electron-donating groups and exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes: The probes show tunable absorption and emission in the visible region with large Stokes shifts. One probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALPYPALLCTAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354593
Record name 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine

CAS RN

113248-64-9
Record name 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113248-64-9
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